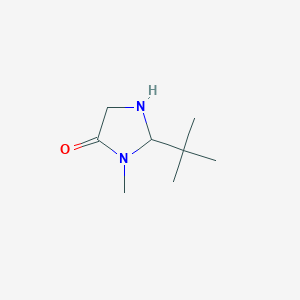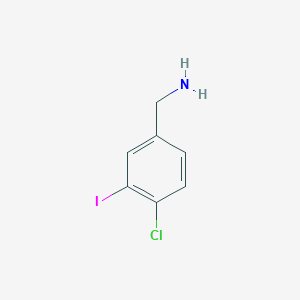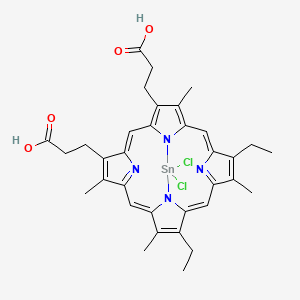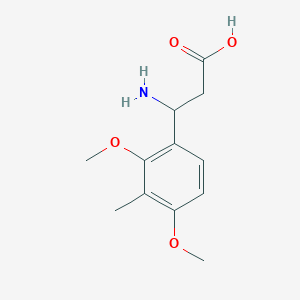
3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids. This compound features an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a propionic acid side chain. Such compounds are often of interest in various fields of chemistry and biochemistry due to their potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid typically involves multi-step organic synthesis techniques. One possible route could involve the following steps:
Starting Material: Begin with 2,4-methoxy-3-methyl-benzaldehyde.
Aldol Condensation: React the benzaldehyde with a suitable amino acid precursor under basic conditions to form an intermediate.
Reduction: Reduce the intermediate to introduce the amino group.
Final Steps: Introduce the propionic acid side chain through appropriate reactions such as esterification followed by hydrolysis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized under strong oxidizing conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids, while substitution could introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid would depend on its specific interactions with biological targets. Generally, such compounds can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-phenyl-propionic acid: Lacks the methoxy and methyl groups.
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid: Contains an additional methoxy group.
3-Amino-3-(3-methyl-phenyl)-propionic acid: Lacks the methoxy group.
Uniqueness
3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid is unique due to the specific arrangement of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H17NO4 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
3-amino-3-(2,4-dimethoxy-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-7-10(16-2)5-4-8(12(7)17-3)9(13)6-11(14)15/h4-5,9H,6,13H2,1-3H3,(H,14,15) |
Clé InChI |
ZSSZTKLDNSWOOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1OC)C(CC(=O)O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





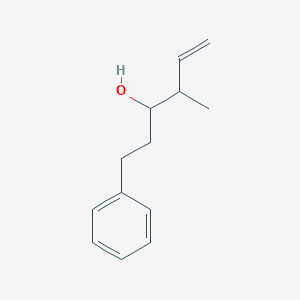
![2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B12438367.png)
![[2-[(2S,4R,8S,11S,12R)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12438370.png)
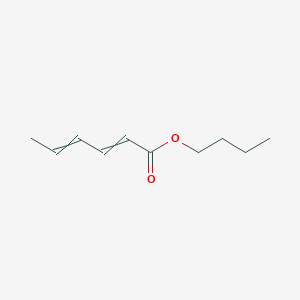
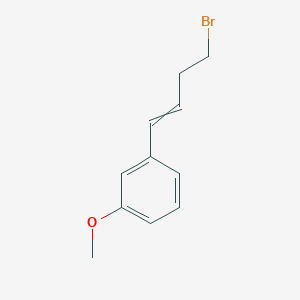
![1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride](/img/structure/B12438383.png)
![3-(4-Methoxyphenyl)-7-(2-(trimethylstannyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B12438388.png)

